molecular formula C8H10N2O4 B14631978 4-Ethenyl-1,4-dinitrocyclohex-1-ene CAS No. 52854-44-1

4-Ethenyl-1,4-dinitrocyclohex-1-ene

Cat. No.: B14631978
CAS No.: 52854-44-1
M. Wt: 198.18 g/mol
InChI Key: DIYLVFYXVUQJGV-UHFFFAOYSA-N
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Description

4-Ethenyl-1,4-dinitrocyclohex-1-ene is a chemical compound with a unique structure characterized by the presence of both ethenyl and dinitro functional groups attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-1,4-dinitrocyclohex-1-ene typically involves the nitration of 4-ethenylcyclohexene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are essential to achieve high purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-1,4-dinitrocyclohex-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.

Major Products

Scientific Research Applications

4-Ethenyl-1,4-dinitrocyclohex-1-ene has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Ethenyl-1,4-dinitrocyclohex-1-ene involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the ethenyl group can undergo polymerization or addition reactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Ethenylcyclohexene: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    1,4-Dinitrocyclohexene: Lacks the ethenyl group, limiting its applications in polymerization reactions.

    4-Vinylcyclohexene: Similar structure but different reactivity due to the absence of nitro groups.

Uniqueness

4-Ethenyl-1,4-dinitrocyclohex-1-ene is unique due to the combination of ethenyl and dinitro functional groups, which confer distinct chemical reactivity and potential applications. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

52854-44-1

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

4-ethenyl-1,4-dinitrocyclohexene

InChI

InChI=1S/C8H10N2O4/c1-2-8(10(13)14)5-3-7(4-6-8)9(11)12/h2-3H,1,4-6H2

InChI Key

DIYLVFYXVUQJGV-UHFFFAOYSA-N

Canonical SMILES

C=CC1(CCC(=CC1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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